N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-fluorobenzamide
Description
Structure
3D Structure
Properties
CAS No. |
333343-48-9 |
|---|---|
Molecular Formula |
C11H8FN3O3 |
Molecular Weight |
249.20 g/mol |
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-3-fluorobenzamide |
InChI |
InChI=1S/C11H8FN3O3/c12-7-3-1-2-6(4-7)9(16)14-8-5-13-11(18)15-10(8)17/h1-5H,(H,14,16)(H2,13,15,17,18) |
InChI Key |
GWXGCKLRQNIFNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CNC(=O)NC2=O |
solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amine. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structural analogs differ in substituent type, position, and hybridization. Key examples include:
Key Observations:
- Fluorine Position: The 3-fluoro substitution in the target compound may enhance binding affinity compared to 2-fluoro analogs. For example, in molecular docking studies against Anopheles gambiae kynurenine formamidase (KFase), the 3-fluoro derivative showed a binding energy of -9.0 kcal/mol, outperforming the 2-fluoro analog (-8.7 kcal/mol) .
- Non-Fluorinated Analogs: Compounds like 36 exhibit higher melting points (>320°C) due to stronger intermolecular interactions (e.g., hydrogen bonding) in the absence of fluorine’s electron-withdrawing effects .
Physicochemical Properties
Key Observations:
- Fluorine’s electronegativity may improve solubility in polar solvents compared to non-fluorinated analogs.
Biological Activity
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-fluorobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant case studies that illustrate its therapeutic applications.
- Molecular Formula : C11H8N4O3
- Molecular Weight : 232.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and receptors involved in critical cellular processes. Specifically:
- Inhibition of Enzymes : The compound may act as an inhibitor of dihydrofolate reductase (DHFR), similar to other benzamide derivatives. This inhibition can lead to decreased nucleotide synthesis and subsequent effects on cell proliferation .
- Antitumor Activity : Studies indicate that derivatives of tetrahydropyrimidine compounds exhibit promising antitumor properties by inducing apoptosis in cancer cells through various pathways .
Biological Activity Overview
Research has demonstrated several biological activities associated with this compound:
Case Studies
-
Antitumor Efficacy :
A study evaluated the effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups. The mechanism was linked to the downregulation of DHFR and subsequent effects on folate metabolism . -
Neuroprotective Effects :
In a model of neuroinflammation induced by lipopolysaccharide (LPS), this compound demonstrated a reduction in pro-inflammatory cytokines and improved neuronal survival rates. These findings suggest potential applications in neurodegenerative diseases where inflammation plays a critical role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
